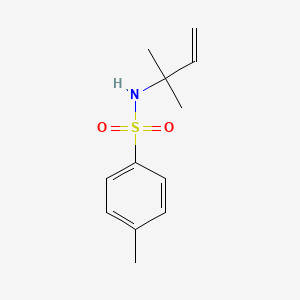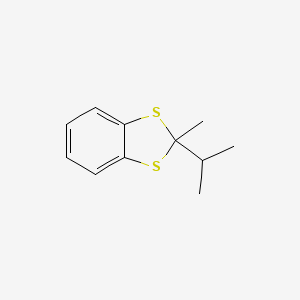![molecular formula C12H17NO2 B14391091 Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester CAS No. 88343-38-8](/img/structure/B14391091.png)
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester, also known as ethyl N-(2-isopropylphenyl)carbamate, is an organic compound with the molecular formula C12H17NO2. It is a derivative of carbamic acid and is characterized by the presence of an ethyl ester group attached to the carbamate moiety. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester typically involves the reaction of 2-isopropylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-isopropylaniline+ethyl chloroformate→ethyl N-(2-isopropylphenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The isopropyl group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester group.
Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Hydrolysis: Formation of 2-isopropylphenylcarbamic acid.
Substitution: Formation of substituted derivatives, such as nitro or halogenated compounds.
Oxidation: Formation of 2-isopropylphenyl alcohol or 2-isopropylphenyl ketone.
Scientific Research Applications
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can lead to the modulation of biochemical pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
Carbamic acid, [2-(1-methylethyl)phenyl]-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, [2-(1-methylethyl)phenyl]-, isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility, stability, and overall efficacy in various applications compared to its analogs.
Properties
CAS No. |
88343-38-8 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl N-(2-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)13-11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
PBUJWBSHZQJNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)



![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)


![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
